6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline belongs to the class of indolo[2,3-b]quinoxalines , which exhibit intriguing biological properties. These compounds share a similar basic skeleton with the natural alkaloid ellipticine , a known antitumor agent . The compound’s structure consists of an indole-fused quinoxaline ring system, making it a promising candidate for various applications.
Preparation Methods
Synthesis:: The synthesis of 6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline involves a multi-step protocol starting from either isatin or 5-fluoroisatin . Here’s a concise route:
- Condensation: Isatin (or 5-fluoroisatin) reacts with o-phenylenediamine in glacial acetic acid under microwave irradiation to form the desired compound .
- Yield: The compound is obtained as a yellow solid with a high yield (up to 93%) and a melting point of 245–246 °C.
Chemical Reactions Analysis
6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various reactions, including:
DNA duplex stabilization: This compound interacts with DNA, stabilizing the duplex structure.
Anticancer activity: It exhibits moderate cytotoxicity against human reproductive organ cell lines and lower cytotoxicity against other human cancer cell lines.
Antiviral properties: Some indole-fused quinoxaline compounds, including this one, possess antiviral activity.
Common reagents and conditions used in its reactions are not explicitly mentioned, but further research could explore these aspects.
Scientific Research Applications
6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline finds applications in:
Chemistry: As a DNA-intercalating agent.
Biology: Potential antiviral properties.
Medicine: Cytotoxic and antitumor effects.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with cellular targets, pathways, and DNA structures.
Comparison with Similar Compounds
While ellipticine shares structural similarities, 6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline stands out due to its unique properties. Further exploration could involve comparing it with other indolo[2,3-b]quinoxalines.
Properties
Molecular Formula |
C25H31N3 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
6-decyl-9-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H31N3/c1-3-4-5-6-7-8-9-12-17-28-23-16-15-19(2)18-20(23)24-25(28)27-22-14-11-10-13-21(22)26-24/h10-11,13-16,18H,3-9,12,17H2,1-2H3 |
InChI Key |
CQWHWIJFAHJIHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.